ARN19874
Overview
Description
ARN19874 is a synthetic organic compound known for its role as an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in the production of bioactive signaling lipids called N-acylethanolamines from N-acylphosphatidylethanolamines . This compound has a molecular formula of C19H14N4O4S and a molecular weight of 394.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARN19874 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the cyclization of appropriate starting materials under controlled conditions.
Sulfonamide Formation: The introduction of the sulfonamide group is achieved through a reaction with sulfonyl chloride.
Final Assembly: The final product is obtained by coupling the quinazoline core with the pyridinyl phenyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
ARN19874 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the sulfonamide group, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .
Scientific Research Applications
ARN19874 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of N-acyl phosphatidylethanolamine phospholipase D.
Biology: Investigated for its role in modulating lipid signaling pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in conditions related to lipid metabolism and signaling.
Industry: Utilized in the development of new inhibitors for biochemical research.
Mechanism of Action
ARN19874 exerts its effects by selectively inhibiting N-acyl phosphatidylethanolamine phospholipase D. This enzyme is responsible for the production of N-acylethanolamines, which are involved in various biological processes such as neurotransmission, immunomodulation, and energy balance. By inhibiting this enzyme, this compound modulates the levels of these bioactive lipids, thereby affecting the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexachlorophene: Another inhibitor of N-acyl phosphatidylethanolamine phospholipase D with similar potency.
Bithionol: A symmetrically substituted dichlorophene with inhibitory activity against N-acyl phosphatidylethanolamine phospholipase D.
Lithocholic Acid: An endogenous bile acid that inhibits N-acyl phosphatidylethanolamine phospholipase D but also acts on other targets.
Uniqueness of ARN19874
This compound is unique due to its selective inhibition of N-acyl phosphatidylethanolamine phospholipase D over other enzymes such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme. This selectivity makes it a valuable tool for studying the specific role of N-acyl phosphatidylethanolamine phospholipase D in various biological processes .
Properties
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGIIQHYNFABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ARN19874 significant in the context of NAPE-PLD research?
A: this compound is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. this compound's emergence opened new avenues for investigating this enzyme and its associated pathways.
Q2: How does the discovery of this compound compare to other NAPE-PLD inhibitors discussed in the research?
A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. this compound, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]
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